2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
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Overview
Description
2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the coupling of an indole derivative with a trimethoxyphenyl acetamide. One common method involves the use of N,N’-dicyclohexylcarbodiimide as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out in a suitable solvent such as dichloromethane under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes in the body, leading to its biological effects. The trimethoxyphenyl group enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide can be compared with other indole derivatives such as:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also contains an indole moiety and exhibits similar biological activities.
3-(1H-benzo[d]imidazol-2-yl)-1H-indol-5-yl(3,4,5-trimethoxyphenyl)methanone: This compound has a similar structure and is used in similar applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C22H26N2O4 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-(1-propan-2-ylindol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C22H26N2O4/c1-14(2)24-13-15(17-8-6-7-9-18(17)24)10-21(25)23-16-11-19(26-3)22(28-5)20(12-16)27-4/h6-9,11-14H,10H2,1-5H3,(H,23,25) |
InChI Key |
MAKFYMMGPRFQIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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